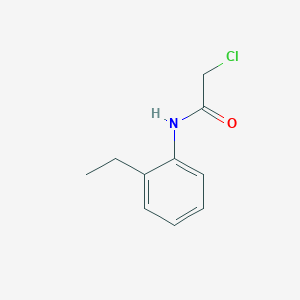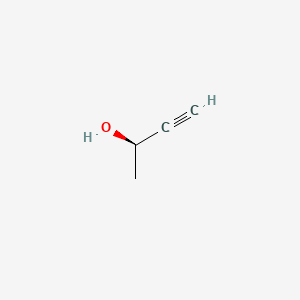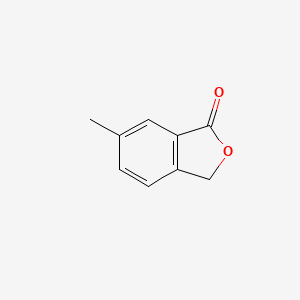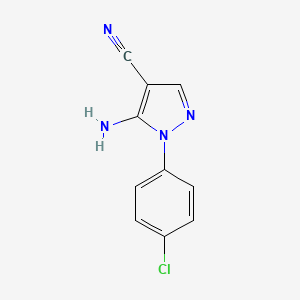
2-chloro-N-(2-ethylphenyl)acetamide
Descripción general
Descripción
2-chloro-N-(2-ethylphenyl)acetamide is a chemical compound with the linear formula C10H12ClNO1. It is an aromatic amide and an organochlorine compound2.
Synthesis Analysis
The synthesis of 2-chloro-N-(2-ethylphenyl)acetamide involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline2. However, detailed analytical data for this product is not collected by Sigma-Aldrich3.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-ethylphenyl)acetamide is represented by the linear formula C10H12ClNO4. The molecular weight of the compound is 197.6664.
Chemical Reactions Analysis
The chemical reactions involving 2-chloro-N-(2-ethylphenyl)acetamide are not explicitly mentioned in the available resources. However, it is functionally related to chloroacetic acid2.Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethylphenyl)acetamide is 211.69 g/mol2. Further physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Application 1: Degradation of Acetochlor and Beneficial Effect on Maize Seedlings
- Summary of the Application : This research investigated the biodegradation of acetochlor, a chloroacetanilide herbicide, in solution and soil, and improvements in the growth of maize seedlings by a phosphate-solubilizing bacterial strain, Bacillus sp. ACD-9 .
- Methods of Application or Experimental Procedures : The strain Bacillus sp. ACD-9 optimally degraded acetochlor at pH 6.0 and 42 °C in solution . Acetochlor biodegradation and the resulting beneficial products were identified by LC–MS .
- Results or Outcomes : Acetochlor with an initial concentration of 30 mg/L was efficiently (>60%) degraded by the strain after 2 days in solution . The probable degradation products of acetochlor and two kinds of plant growth hormones, namely, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), indoleacetic acid (IAA), and zeatin, were detected from the fermentation broth of strain ACD-9 .
Application 2: Degradation of Chloroacetanilide Herbicides
- Summary of the Application : This research focused on the degradation of chloroacetanilide herbicides, including pretilachlor, by Rhodococcus sp. B2 .
- Methods of Application or Experimental Procedures : The maximum pretilachlor degradation efficiency (86.1%) was observed at a culture time of 5 days, an initial substrate concentration of 50 mg/L, pH 6.98, and 30.1 °C .
- Results or Outcomes : One novel metabolite, N-hydroxyethyl-2-chloro-N-(2, 6-diethyl-phenyl)-acetamide, was identified by gas chromatography-mass spectrometry (GC–MS) .
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals3. The buyer assumes responsibility to confirm product identity and/or purity3.
Direcciones Futuras
The future directions of 2-chloro-N-(2-ethylphenyl)acetamide are not explicitly mentioned in the available resources. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Propiedades
IUPAC Name |
2-chloro-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMPLBMTRHGDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326851 | |
| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethylphenyl)acetamide | |
CAS RN |
57503-02-3 | |
| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)


![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)





